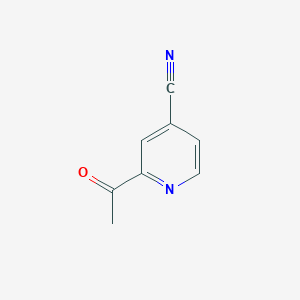

2-Acetylisonicotinonitrile

描述

Contextualizing 2-Acetylisonicotinonitrile within the Landscape of Heterocyclic Organic Compounds

Heterocyclic compounds are a broad and vital class of organic molecules that contain at least one atom other than carbon within a ring structure. tezu.ernet.inchemicalbook.com These compounds are fundamental to life, forming the core structures of many biological molecules like amino acids, vitamins, and nucleic acids. tezu.ernet.inrasayanjournal.co.in Among the vast array of heterocycles, those containing nitrogen are particularly abundant and play a significant role in medicinal chemistry. tezu.ernet.inrasayanjournal.co.in

This compound belongs to the family of pyridine-based heterocycles. cymitquimica.com Pyridine (B92270), a six-membered ring containing one nitrogen atom, is an aromatic compound isoelectronic with benzene (B151609). numberanalytics.com The presence of the nitrogen atom, however, imparts distinct properties to the pyridine ring, influencing its reactivity and making it a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnumberanalytics.com

The structure of this compound is further distinguished by the presence of two functional groups: an acetyl group (-COCH3) and a nitrile group (-C≡N). calpaclab.combldpharm.com The acetyl group is a type of ketone, while the nitrile is a carbon-nitrogen triple bond. These functional groups are key to the compound's versatility, as they can participate in a wide range of chemical reactions, allowing for the construction of more elaborate molecular architectures. youtube.com The specific placement of these groups on the isonicotinonitrile framework (a pyridine ring with a nitrile at the 4-position) provides a unique chemical reactivity profile that is actively being explored in synthetic chemistry.

Significance of Pyridine-Based Nitriles and Acetyl Derivatives in Synthetic Chemistry and Medicinal Applications

The pyridine nucleus is a privileged scaffold in medicinal chemistry, meaning it is a structural motif frequently found in biologically active compounds and approved drugs. numberanalytics.comresearchgate.net The incorporation of nitrile and acetyl groups onto this core structure, as seen in this compound, further enhances its potential in drug discovery and organic synthesis.

Pyridine-based nitriles are valuable intermediates in organic synthesis. The nitrile group can be readily converted into other functional groups, such as primary amines through reduction or carboxylic acids via hydrolysis. youtube.com This chemical flexibility allows chemists to introduce new functionalities and build molecular complexity. Furthermore, the nitrile group can participate in cycloaddition reactions, providing a direct route to other heterocyclic systems. researchgate.netsemanticscholar.org

Similarly, acetylpyridine derivatives are important precursors in the synthesis of a wide array of compounds. ontosight.aijapsonline.com The acetyl group's carbonyl carbon is electrophilic and can be targeted by nucleophiles, while the adjacent methyl protons are acidic and can be removed to form an enolate, which can then act as a nucleophile. mdpi.com These reactive sites enable a variety of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex organic molecules.

From a medicinal chemistry perspective, the combination of a pyridine ring with acetyl and nitrile functionalities is of significant interest. Pyridine derivatives are known to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netontosight.ai For instance, some 2-acetylpyridine (B122185) derivatives have shown potential as antitumor agents. researchgate.net The specific compound this compound has been used as a starting material in the synthesis of inhibitors for enzymes implicated in diseases like Alzheimer's. google.com The diverse reactivity of the acetyl and nitrile groups allows for the systematic modification of the molecule's structure to optimize its biological activity and pharmacokinetic properties.

Data Table of this compound Properties

| Property | Value |

| Molecular Formula | C8H6N2O |

| Molecular Weight | 146.15 g/mol |

| CAS Number | 37398-49-5 |

| Appearance | Solid |

| Purity | ≥95% - 96% |

| Storage | Room temperature, in a dark place under an inert atmosphere |

This data is compiled from publicly available information. cymitquimica.comcalpaclab.combldpharm.combldpharm.com

Structure

3D Structure

属性

IUPAC Name |

2-acetylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-6(11)8-4-7(5-9)2-3-10-8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISLYNBDMYWHNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440258 | |

| Record name | 2-ACETYL-ISONICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37398-49-5 | |

| Record name | 2-ACETYL-ISONICOTINONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetylpyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Acetylisonicotinonitrile

Established Synthetic Routes to 2-Acetylisonicotinonitrile

The preparation of this compound can be achieved through direct acylation of the pyridine (B92270) ring or by modification of precursors that already contain the isonicotinonitrile framework.

The direct introduction of an acetyl group onto the isonicotinonitrile ring at the 2-position presents challenges due to the electron-deficient nature of the pyridine ring, which is deactivated towards electrophilic substitution reactions like Friedel-Crafts acylation. youtube.comchemicalforums.com The nitrogen atom in the pyridine ring is basic and can coordinate with Lewis acids, further deactivating the ring. chemicalforums.com

However, this challenge can be overcome by employing organometallic intermediates. A plausible and effective route involves the metalation of a substituted pyridine followed by acylation. For instance, a related compound, 2-acetylpyridine (B122185), is synthesized by the acylation of 2-bromopyridine (B144113) via a Grignard reagent. wikipedia.org A similar strategy can be envisioned for this compound, potentially starting from a halogenated isonicotinonitrile derivative.

Another approach involves the use of radical acylation, which can be effective for electron-deficient heterocycles. Acyl radicals can be generated from aldehydes or carboxylic acid derivatives and can add to the protonated pyridine ring. youtube.com

A generalized reaction scheme for the synthesis of this compound from isonicotinonitrile using an acetylating agent is presented below:

A plausible, though challenging, direct acylation of isonicotinonitrile.

Alternative strategies for the synthesis of this compound often involve the construction of the acetyl group from a different functional group already present on the isonicotinonitrile ring.

One such strategy is the oxidation of a corresponding 2-ethylisonicotinonitrile (B75280) precursor. This method is analogous to the synthesis of 2-acetylbenzonitriles from 2-ethylbenzonitriles.

Another potential route is the reaction of an organometallic derivative of isonicotinonitrile with a suitable acetyl synthon. For example, reaction with acetonitrile (B52724) could potentially introduce the acetyl group, although this is a less common method for C-C bond formation in this context.

A patent for the synthesis of the isomeric 2-acetyl-6-cyanopyridine details a multi-step process starting from 2-acetylpyridine, which is first converted to its N-oxide, then cyanated, and finally the N-oxide is reduced. google.com A similar multi-step sequence could be adapted for the synthesis of this compound, likely starting from 2-acetylpyridine and involving rearrangement or functional group manipulation to achieve the desired substitution pattern.

Reaction Conditions and Optimization in this compound Synthesis

The success of synthesizing this compound hinges on carefully controlled reaction conditions. The optimization of parameters such as solvent, temperature, and catalysts is crucial for achieving high yields and purity.

The choice of solvent is critical and depends on the specific synthetic route.

| Synthetic Route | Recommended Solvent Systems | Rationale |

| Organometallic Routes | Anhydrous ethereal solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) | These solvents are inert to organometallic reagents and can solvate them effectively. The absence of water is crucial to prevent quenching of the organometallic species. |

| Radical Acylation | Acidic media | To enhance the electrophilicity of the pyridine ring and promote the addition of the nucleophilic acyl radical. youtube.com |

| Oxidation of 2-ethylisonicotinonitrile | Varies with the oxidizing agent; chlorinated solvents like dichloromethane (B109758) (DCM) or non-polar solvents like benzene (B151609) may be used. | The solvent must be inert to the oxidizing conditions. |

| N-Oxide Mediated Synthesis | Glacial acetic acid for N-oxidation. google.com Aprotic solvents for subsequent steps. | Acetic acid is a common solvent and reagent for N-oxide formation with hydrogen peroxide. google.com |

Temperature and reaction time are key parameters that need to be carefully controlled to ensure the desired product is formed with minimal side reactions.

| Parameter | Typical Range | Influence on Reaction |

| Temperature for Organometallic Reactions | -78 °C to room temperature | Low temperatures are often required for the formation of organometallic intermediates to prevent side reactions. The acylation step may be performed at a slightly higher temperature. |

| Temperature for Radical Acylation | Elevated temperatures may be required. | To facilitate the generation of acyl radicals. youtube.com |

| Temperature for Oxidation | Varies widely depending on the oxidant. | Some oxidations can be performed at room temperature, while others may require heating. |

| Reaction Time | A few hours to overnight | The reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal reaction time and to avoid the formation of degradation products. |

The choice of reagents and catalysts is fundamental to the successful synthesis of this compound.

For routes involving organometallic intermediates, stoichiometric amounts of strong bases like n-butyllithium or Grignard reagents are used to generate the nucleophilic pyridine species. Subsequent reaction with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) introduces the acetyl group.

In the case of Friedel-Crafts type reactions on activated pyridine rings (e.g., N-oxides), a Lewis acid catalyst such as aluminum chloride (AlCl₃) would be employed to activate the acetylating agent. nih.govnih.gov

For the oxidation of a 2-ethyl precursor, a variety of oxidizing agents could be used, ranging from potassium permanganate (B83412) (KMnO₄) to chromium-based reagents. The choice of oxidant would depend on the desired selectivity and reaction conditions.

The following table summarizes the key reagents for the different synthetic approaches:

| Synthetic Approach | Key Reagents |

| Organometallic Route | n-Butyllithium or Grignard reagent, Acetyl chloride or Acetic anhydride |

| Radical Acylation | Aldehyde or carboxylic acid derivative, Oxidant (e.g., persulfate) youtube.com |

| Oxidation Route | 2-Ethylisonicotinonitrile, Oxidizing agent (e.g., KMnO₄) |

| N-Oxide Route | 2-Acetylpyridine, Hydrogen peroxide, Acetic acid, Cyanating agent google.com |

Purification and Isolation Techniques for this compound

Following its synthesis, crude this compound requires purification to remove byproducts and unreacted reagents. The common strategies for achieving high purity include recrystallization, chromatographic methods, and solvent extraction.

Recrystallization is a widely used technique for purifying solid compounds based on their differential solubility in a particular solvent at different temperatures. For this compound, this method has proven effective in yielding a product of high purity.

A common procedure involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. Ethanol has been successfully used as a solvent for this purpose. chemicalbook.com In a typical process, the crude residue is dissolved in ethanol, and upon cooling, this compound crystallizes out of the solution. chemicalbook.com

Table 1: Recrystallization Parameters for this compound

| Parameter | Details |

| Solvent | Ethanol |

| Process | The crude material is dissolved in the solvent at an elevated temperature, followed by cooling to induce crystallization. |

| Outcome | Purified, crystalline this compound. |

Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. While specific details on the chromatographic purification of this compound are not extensively documented in the provided search results, general principles of chromatography can be applied.

For a compound like this compound, normal-phase or reverse-phase column chromatography would be suitable. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) would be determined through preliminary experiments like thin-layer chromatography (TLC) to achieve optimal separation.

Table 2: General Chromatographic Parameters for Polar Organic Compounds

| Parameter | Normal-Phase Chromatography | Reverse-Phase Chromatography |

| Stationary Phase | Polar (e.g., Silica Gel, Alumina) | Non-polar (e.g., C18-functionalized silica) |

| Mobile Phase | Non-polar to moderately polar organic solvents (e.g., Hexane/Ethyl Acetate (B1210297) mixture) | Polar solvents (e.g., Water/Acetonitrile or Water/Methanol mixture) |

| Separation Principle | Polar compounds are retained more strongly on the stationary phase. | Non-polar compounds are retained more strongly on the stationary phase. |

Solvent extraction is a fundamental technique used to separate a compound from a mixture by using a solvent in which the compound of interest is more soluble than the other components of the mixture. This method is often employed as an initial purification step following a chemical reaction.

In the synthesis of this compound, after the initial reaction, the mixture is typically filtered. The resulting filtrate, containing the desired product, is then subjected to extraction. Dichloromethane is a commonly used solvent for this purpose. chemicalbook.com The process involves washing the filtrate with the organic solvent multiple times to ensure the complete transfer of this compound from the aqueous phase to the organic phase. chemicalbook.com The combined organic layers are then dried, typically over an anhydrous salt like sodium sulfate (B86663), and the solvent is removed under reduced pressure to yield the crude product, which can then be further purified by methods such as recrystallization. chemicalbook.com

Table 3: Solvent Extraction Parameters for this compound

| Parameter | Details |

| Extraction Solvent | Dichloromethane |

| Procedure | The reaction filtrate is extracted multiple times with the solvent. |

| Post-Extraction | The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure. |

Chemical Reactivity and Derivatization of 2 Acetylisonicotinonitrile

Electrophilic and Nucleophilic Reactions of the Nitrile Functionality

The nitrile group (–C≡N) in 2-acetylisonicotinonitrile is characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. chemistrysteps.com This electrophilicity allows it to undergo nucleophilic addition reactions.

One of the most significant reactions of the nitrile functionality is its interaction with organometallic reagents, such as Grignard reagents. organicchemistrytutor.com The reaction involves the nucleophilic attack of the Grignard reagent on the nitrile carbon. youtube.com This addition occurs only once because the initial product is a negatively charged iminium intermediate, which is unreactive towards a second equivalent of the Grignard reagent. organicchemistrytutor.com Subsequent acidic workup hydrolyzes the imine intermediate to yield a ketone. organicchemistrytutor.commasterorganicchemistry.com This reaction provides a powerful method for synthesizing ketones from nitriles. organicchemistrytutor.comchadsprep.com

The nitrile group can also undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.comlibretexts.org This transformation typically proceeds through an amide intermediate. chemistrysteps.com In acidic conditions, the nitrogen atom is protonated, which enhances the electrophilicity of the carbon, facilitating the attack by water. chemistrysteps.com

Furthermore, the nitrile group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine. libretexts.orgsavemyexams.com The reaction involves two successive additions of a hydride ion to the nitrile carbon. libretexts.org

Reactivity of the Acetyl Group in this compound

The acetyl group (–COCH₃) is an acyl group consisting of a methyl group single-bonded to a carbonyl group. wikipedia.org This functionality imparts ketone-like reactivity to the molecule, allowing for a variety of transformations at the carbonyl carbon and the adjacent α-protons. vanderbilt.edu

The carbonyl carbon of the acetyl group is electrophilic, making it a target for nucleophiles. A key reaction involving the acetyl group is its behavior in condensation reactions. wikipedia.org Condensation reactions are a class of organic reactions where two molecules combine to form a larger molecule, often with the loss of a small molecule like water. wikipedia.orglabxchange.org

Examples of condensation reactions applicable to the acetyl group include:

Aldol (B89426) Condensation: In the presence of a base, the α-protons of the acetyl group can be removed to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another molecule (which could be another molecule of this compound or a different aldehyde/ketone) to form a β-hydroxy ketone. vanderbilt.edu

Claisen Condensation: While typically a reaction between two esters, a related reaction called a "crossed" Claisen condensation can occur between an ester and a ketone. masterorganicchemistry.com The enolate of this compound could potentially react with an ester to form a β-dicarbonyl compound.

Knoevenagel Condensation: This reaction involves the condensation of a ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.

The reactivity of the acetyl group can be influenced by the presence of the electron-withdrawing nitrile group and the pyridine (B92270) ring. For instance, in the addition-condensation of 2,4,6-trimethoxyacetophenone with formaldehyde, the presence of an electron-withdrawing acetyl group was found to decrease the reactivity of the benzene (B151609) ring. cnrs.fr

The acetyl group is susceptible to both reduction and oxidation reactions.

Reductions: The carbonyl of the acetyl group can be reduced to a secondary alcohol using various reducing agents.

Hydride Reductions: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol. evitachem.com These reactions involve the nucleophilic addition of a hydride ion to the carbonyl carbon. ambeed.com

Catalytic Hydrogenation: This method can also be employed to reduce the ketone functionality. ambeed.com

Oxidations:

Baeyer-Villiger Oxidation: This reaction involves the oxidation of the ketone to an ester using a peroxyacid. ambeed.com

Strong oxidizing agents can potentially cleave the acetyl group under harsh conditions. The oxidation of acetyl groups is a key process in biochemistry, where acetyl-CoA is oxidized for energy. nih.gov

Pyridine Ring Functionalization and Transformations

The pyridine ring is a nitrogen-containing heterocycle. uiowa.edu The nitrogen atom's presence makes the ring electron-deficient, particularly at the C2, C4, and C6 positions, influencing its reactivity. researchgate.net

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, often facilitating subsequent functionalization. For example, 2,6-dimethyl-4-nitropyridine (B1587124) 1-oxide can be prepared and used in further reactions. google.com

Electrophilic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. However, activation of the ring, for instance through N-oxidation, can promote such reactions.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to NAS, especially with an activating group.

Metalation: Direct deprotonation of the pyridine ring can be challenging. However, specific reagents and conditions can achieve selective metalation, for example at the C4 position, allowing for subsequent functionalization through cross-coupling reactions. nih.gov

Cycloaddition Reactions: Transition metal-catalyzed [2+2+2] cycloaddition reactions provide a method for constructing pyridine rings from nitriles and alkynes, highlighting the versatility of the nitrile group in forming heterocyclic systems. nih.gov

Activation via N-Triflylation: Pyridine can be activated by reacting with triflic anhydride (B1165640) (Tf₂O), forming an N-(trifluoromethylsulfonyl) pyridinium (B92312) triflate. This increases the electrophilicity of the ring, facilitating nucleophilic attack at the C4 position. mdpi.com

Synthesis of Novel Derivatives from this compound

The dual functionality of this compound makes it an excellent starting material for synthesizing a variety of complex molecules and novel derivatives.

A key transformation of this compound involves the reaction of its acetyl group with a Grignard reagent to form a tertiary alcohol. libretexts.org Specifically, the reaction with methylmagnesium bromide (CH₃MgBr) yields 2-(2-hydroxypropan-2-yl)isonicotinonitrile (B8615051). oapi.int

The reaction proceeds via the nucleophilic addition of the methyl group from the Grignard reagent to the electrophilic carbonyl carbon of the acetyl group. libretexts.org This forms a magnesium alkoxide intermediate, which upon quenching with a mild acid (like a saturated aqueous solution of ammonium (B1175870) chloride), is protonated to give the final tertiary alcohol product. libretexts.orgoapi.int

A documented procedure involves adding a solution of methylmagnesium bromide to a solution of this compound in tetrahydrofuran (B95107) (THF) at a low temperature (-40°C). oapi.int The reaction mixture is stirred for a couple of hours before being quenched. oapi.int

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product |

| This compound | Methylmagnesium bromide | Tetrahydrofuran | -40°C | 2-(2-Hydroxypropan-2-yl)isonicotinonitrile |

This derivative, 2-(2-hydroxypropan-2-yl)isonicotinonitrile, can itself be used as an intermediate for further synthesis. For example, it can be reduced using diisobutylaluminum hydride (DIBAL-H) to form the corresponding aldehyde. oapi.int

Generation of 2-(prop-1-en-2-yl)isonicotinonitrile from this compound

The conversion of the acetyl group of this compound into an isopropenyl group to form 2-(prop-1-en-2-yl)isonicotinonitrile is a key transformation. google.com This olefination reaction is typically achieved using a Wittig reaction. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.org For the synthesis of 2-(prop-1-en-2-yl)isonicotinonitrile, the specific ylide required is methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). This reagent is usually prepared in situ by treating a methyltriphenylphosphonium (B96628) salt with a strong base. pressbooks.pub

The reaction mechanism proceeds via the nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon of the acetyl group. masterorganicchemistry.com This forms a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.orgwikipedia.org This intermediate then rapidly decomposes to yield the desired alkene, 2-(prop-1-en-2-yl)isonicotinonitrile, and a highly stable byproduct, triphenylphosphine (B44618) oxide. masterorganicchemistry.com The formation of the strong phosphorus-oxygen double bond is the primary driving force for the reaction. pressbooks.pub

A specific synthesis is mentioned in a patent, where 2-(prop-1-en-2-yl)isonicotinonitrile is synthesized from this compound. google.com While the patent refers to a general procedure, the transformation is a standard Wittig olefination. google.comorganic-chemistry.org

Table 1: Synthesis of 2-(prop-1-en-2-yl)isonicotinonitrile via Wittig Reaction

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(prop-1-en-2-yl)isonicotinonitrile | Wittig Reaction |

Other Functional Group Interconversions and Derivative Syntheses

The reactive nature of the acetyl and nitrile functional groups in this compound allows for a range of other chemical transformations. oapi.intvanderbilt.edusolubilityofthings.com

Reactions of the Acetyl Group:

The carbonyl group is susceptible to nucleophilic attack. A documented example is the reaction of this compound with a Grignard reagent. oapi.int

Grignard Reaction: Treatment of this compound with methylmagnesium bromide in tetrahydrofuran (THF) at -40°C results in the formation of the tertiary alcohol, 2-(2-hydroxypropan-2-yl)isonicotinonitrile. oapi.int This reaction proceeds with a reported yield of 44.3% after purification. oapi.int

Table 2: Grignard Reaction of this compound

| Reactant | Reagent | Solvent | Product | Yield |

| This compound | Methylmagnesium bromide | Tetrahydrofuran (THF) | 2-(2-hydroxypropan-2-yl)isonicotinonitrile | 44.3% oapi.int |

Reactions of the Nitrile Group:

The nitrile group can also be transformed. A common reaction is its reduction to an aldehyde or an amine. vanderbilt.edu

Reduction to Aldehyde: The nitrile group in the derivative 2-(2-hydroxypropan-2-yl)isonicotinonitrile has been successfully reduced to an aldehyde. oapi.int This was achieved using diisobutylaluminum hydride (DIBAL-H) in toluene (B28343) at -70°C. oapi.int The product of this reaction is 2-(2-hydroxypropan-2-yl)isonicotinaldehyde. oapi.int

Table 3: Reduction of a 2-Isonicotinonitrile Derivative

| Reactant | Reagent | Solvent | Product |

| 2-(2-hydroxypropan-2-yl)isonicotinonitrile | Diisobutylaluminum hydride (DIBAL-H) | Toluene | 2-(2-hydroxypropan-2-yl)isonicotinaldehyde |

Applications of 2 Acetylisonicotinonitrile in Organic Synthesis

2-Acetylisonicotinonitrile as a Building Block in Complex Molecule Synthesis

The strategic placement of functional groups in this compound allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of more intricate molecular architectures.

This compound serves as a key precursor in the synthesis of various fused heterocyclic systems, which are scaffolds of significant interest in medicinal chemistry and materials science.

Thieno[2,3-b]pyridines: This class of compounds, known for their potential biological activities, can be synthesized using this compound. The synthesis typically involves the reaction of the acetyl group with a sulfur-containing reagent, followed by intramolecular cyclization. For instance, derivatives of thieno[2,3-b]pyridine (B153569) can be prepared, which can then be further elaborated into more complex structures like pyrimido[4',5':4,5]thieno[2,3-b]pyridines. nih.gov

Fused Pyrimidines: The reactivity of this compound has been harnessed to construct fused pyrimidine (B1678525) derivatives. bu.edu.egnih.gov These compounds are of particular interest due to their prevalence in biologically active molecules, including kinase inhibitors. frontiersin.org The synthesis often involves the condensation of this compound with a suitable three-carbon fragment and an amidine source, leading to the formation of the pyrimidine ring fused to the pyridine (B92270) core. bu.edu.eg

Dihydropyridines: this compound can participate in the synthesis of 1,2-dihydropyridine derivatives. These reactions are often carried out as one-pot multicomponent reactions, for example, by reacting an aromatic ketone, an aldehyde, and ammonium (B1175870) acetate (B1210297) with a nitrile source, which can be conceptually related to the reactivity of this compound. nih.gov The resulting dihydropyridine (B1217469) scaffold is a common feature in a variety of pharmacologically active compounds.

The following table provides examples of heterocyclic systems synthesized from precursors structurally related to this compound, illustrating the synthetic versatility of this class of compounds.

| Starting Material Class | Reagents | Heterocyclic Product | Reference |

| Aromatic Ketones/Aldehydes | Ethyl Cyanoacetate, Ammonium Acetate | 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | nih.gov |

| Aromatic Ketones/Aldehydes | Malononitrile, Ammonium Acetate | 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles | nih.gov |

| 2-Sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile | Various electrophiles | Thieno[2,3-b]pyridines and derivatives | nih.gov |

Beyond the direct synthesis of heterocyclic cores, this compound is a valuable precursor for creating advanced organic intermediates that can be further elaborated into complex target molecules. The functional groups of this compound can be sequentially or selectively modified to introduce new functionalities and build molecular complexity. For example, the acetyl group can undergo a wide range of transformations, such as aldol (B89426) condensations, to introduce new carbon-carbon bonds, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for amide bond formation or further heterocyclization. This step-wise functionalization makes this compound a key starting point for the synthesis of substituted pyridines with potential applications in drug discovery and materials science.

Utilization in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. This compound, with its multiple reactive sites, is an excellent candidate for designing novel MCRs.

A notable example is the synthesis of highly substituted dihydropyridines. While direct examples with this compound are emerging, analogous reactions involving a ketone, an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a source of ammonia (B1221849) (like ammonium acetate) are well-established. nih.govfrontiersin.org These reactions, often proceeding via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization, highlight the potential of the acetyl group in this compound to act as the ketone component in such transformations. The use of sustainable catalysts and green reaction conditions is a growing trend in these MCRs. frontiersin.org

The following table illustrates a general scheme for a multicomponent reaction that can lead to dihydropyridine derivatives, a reaction type where this compound could potentially be employed.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |

| Aromatic Aldehyde | Ketone (e.g., Acetophenone) | Active Methylene Compound (e.g., Malononitrile) | Ammonium Acetate | 1,2-Dihydropyridine |

Catalytic Applications Involving this compound or Its Derivatives

The pyridine nitrogen and the nitrile group in this compound and its derivatives offer potential coordination sites for metal ions. This suggests that these compounds could serve as ligands in the development of novel transition metal catalysts. researchgate.net While direct catalytic applications of this compound are not extensively reported, the broader class of isonicotinic acid derivatives and related Schiff bases has been shown to form catalytically active metal complexes. sciensage.infosciensage.info

For instance, Schiff base metal complexes of substituted isonicotinohydrazide have been synthesized and characterized. sciensage.infosciensage.info Copper complexes of these ligands have demonstrated excellent activity in C-N coupling reactions, such as the amination of aryl halides. sciensage.infosciensage.info This suggests that derivatives of this compound, upon conversion of the acetyl group to a hydrazone or a similar chelating moiety, could yield ligands for a variety of metal-catalyzed transformations. The electronic properties of the pyridine ring and the substituents can be tuned to modulate the catalytic activity and selectivity of the resulting metal complexes. mdpi.com

| Ligand Class | Metal Ion | Catalytic Application | Reference |

| Isonicotinohydrazide Schiff Bases | Copper(II) | C-N Coupling (Amination of Aryl Halides) | sciensage.infosciensage.info |

| Isonitriles | Palladium(II) | Suzuki-Miyaura Cross-Coupling | researchgate.net |

| Isonitriles | Copper(I) | Cycloaddition Reactions (CuAAC) | researchgate.net |

Stereoselective Transformations Facilitated by this compound Derivatives

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly for the synthesis of chiral drugs and natural products. While this compound itself is achiral, it can be derivatized to create chiral molecules that can act as chiral auxiliaries or ligands in asymmetric synthesis. researchgate.netwikipedia.orgnih.govresearchgate.netsigmaaldrich.com

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com For example, the acetyl group of this compound could be reduced to a chiral alcohol, which could then be used to introduce stereocenters in subsequent reactions. Alternatively, the acetyl group could be transformed into a more complex chiral moiety, such as an oxazolidinone, a well-known class of chiral auxiliaries. researchgate.net

Furthermore, chiral derivatives of this compound could be designed to act as chiral ligands for metal-catalyzed asymmetric reactions. The pyridine nitrogen provides a strong coordination site for a metal, and the introduction of a chiral substituent on the pyridine ring or at the acetyl group could create a chiral environment around the metal center, enabling enantioselective catalysis. Although specific examples of this compound derivatives being used in this capacity are not yet prevalent in the literature, the principles of asymmetric synthesis suggest a promising future for such applications. researchgate.net

The following table lists some common types of chiral auxiliaries and their applications, providing a conceptual framework for how derivatives of this compound could be developed for stereoselective transformations.

| Chiral Auxiliary Type | Origin/Class | Typical Application |

| Evans' Oxazolidinones | Amino Alcohols | Asymmetric Aldol Reactions, Alkylations |

| Camphorsultam | Terpenes | Asymmetric Diels-Alder Reactions |

| Pseudoephedrine | Alkaloids | Asymmetric Alkylations |

Role of 2 Acetylisonicotinonitrile As a Pharmaceutical Intermediate

Significance in Drug Discovery and Development Pipelines

The utility of 2-Acetylisonicotinonitrile in drug discovery stems from its embedded chemical functionalities that allow for versatile modifications. The cyanopyridine structural motif is recognized for its role in molecules designed to interact with biological targets, particularly protein kinases. nih.govnih.gov Kinases are a large family of enzymes that play a critical role in cell signaling and are prominent targets for modern cancer therapies. The presence of the cyanopyridine core in a readily available intermediate allows medicinal chemists to efficiently generate a library of related compounds for screening.

By modifying the acetyl group or using the nitrile as a chemical handle, researchers can systematically alter the molecule's properties to enhance its binding affinity, selectivity, and pharmacokinetic profile. This iterative process is fundamental to the drug discovery pipeline, where numerous potential drug candidates are synthesized and tested to identify the one with the most promising therapeutic potential. The availability of a key building block like this compound can thus accelerate the early phases of drug development.

Synthetic Precursor for Active Pharmaceutical Ingredients (APIs)

As a synthetic precursor, this compound provides a foundational structure upon which the final, more complex API is built. Its utility has been demonstrated in the synthesis of specific drug candidates and is implied in the creation of a broader class of bioactive molecules.

A notable example of this compound's role as a direct precursor is detailed in patent literature for the synthesis of inhibitors of diacylglycerol acyltransferase 2 (DGAT2), an enzyme targeted for the treatment of metabolic diseases. googleapis.com A patent filed by Pfizer describes a synthetic route where this compound is the starting material. googleapis.com

In this process, this compound undergoes a reaction with a Grignard reagent (methylmagnesium bromide) to convert the acetyl group into a tertiary alcohol. googleapis.com This transformation yields a new intermediate, 2-(2-Hydroxypropan-2-yl)isonicotinonitrile (B8615051), which is a key component for building the final DGAT2 inhibitor. googleapis.com The direct and efficient conversion of this compound into a more advanced intermediate highlights its importance in the synthetic pathway of this specific class of potential therapeutic agents. Another patent suggests its utility as a starting material for compounds intended to modulate the CX3CR1 receptor, which is implicated in inflammatory conditions and neurodegenerative disorders. google.com

| Starting Material | Reaction | Resulting Intermediate | Target Class | Source |

|---|---|---|---|---|

| This compound | Reaction with Methylmagnesium Bromide | 2-(2-Hydroxypropan-2-yl)isonicotinonitrile | DGAT2 Inhibitors | googleapis.com |

The cyanopyridine core of this compound is a key feature in a variety of molecules investigated for their biological activity, particularly as PIM-1 kinase inhibitors. nih.govnih.govbohrium.comacs.org PIM-1 is a protein kinase that is overexpressed in various cancers, making it an attractive target for anticancer drug development. nih.gov

Numerous studies have focused on synthesizing and testing novel cyanopyridine-based compounds for their ability to inhibit PIM-1. nih.govacs.orgacs.org These studies establish that the cyanopyridine scaffold is a validated pharmacophore for this target class. While these reports may start from different cyanopyridine precursors, they underscore the value of the structural motif present in this compound. Its acetyl group offers a convenient point for elaboration into hydrazides, pyrazoles, and other functional groups known to enhance interaction with the kinase active site. nih.gov Therefore, this compound represents a valuable starting point for creating libraries of structurally related PIM-1 inhibitors and other potential bioactive agents.

| Molecule Class | Biological Target | Therapeutic Area | Relevance of Scaffold | Source |

|---|---|---|---|---|

| Cyanopyridine derivatives | PIM-1 Kinase | Oncology | Core structure for potent inhibitory activity | nih.govnih.govacs.org |

| Pyridopyrimidines | PIM-1 Kinase | Oncology | Synthesized from cyanopyridine precursors | nih.gov |

| Thiazolo[4,5-d]pyrimidinones | CX3CR1 Receptor | Inflammatory/Neurodegenerative Diseases | Can be synthesized from this compound | google.com |

Impact on Pharmaceutical Manufacturing Processes

The use of well-defined intermediates like this compound has a significant impact on the efficiency and scalability of pharmaceutical manufacturing. A robust and high-yielding synthesis for the intermediate itself is a critical first step. Published methods describe the synthesis of this compound from readily available materials like 4-Cyanopyridine, ensuring a reliable supply for larger-scale production. chemicalbook.com

Simplified Purification: Fewer reaction steps can mean fewer opportunities for the introduction of impurities, potentially simplifying the purification of the final API.

The availability of a reliable synthetic route to this compound, as demonstrated in patent literature, provides manufacturers with a clear and scalable pathway to produce this key building block, which is essential for ensuring the consistent and efficient production of the final drug substance. googleapis.com

Spectroscopic Analysis and Structural Elucidation of 2 Acetylisonicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. For organic molecules like 2-Acetylisonicotinonitrile, ¹H and ¹³C NMR are routinely used to map out the carbon and hydrogen framework of the molecule.

Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The structure of this compound contains four distinct proton environments: the methyl protons of the acetyl group and three aromatic protons on the pyridine (B92270) ring.

The electron-withdrawing nature of the acetyl group, the nitrile group, and the pyridine nitrogen atom significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum (typically >7.0 ppm). libretexts.orgnetlify.app The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region, typically around 2.5-3.0 ppm.

The three aromatic protons (H-3, H-5, and H-6) will exhibit specific splitting patterns due to spin-spin coupling. ubc.ca

H-3: Located adjacent to the acetyl group, it is expected to be a doublet.

H-5: Positioned between the nitrile group and H-6, it is expected to appear as a doublet of doublets.

H-6: Being adjacent to the ring nitrogen, it is anticipated to be the most downfield proton and will appear as a doublet.

The predicted ¹H NMR spectral data are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ | 2.75 | Singlet (s) | N/A |

| H-3 | 8.10 | Doublet (d) | ~5.2 |

| H-5 | 7.90 | Doublet of Doublets (dd) | ~5.2, ~1.5 |

| H-6 | 9.15 | Doublet (d) | ~1.5 |

Note: Data are predicted values based on typical chemical shifts for substituted pyridines and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line. pressbooks.pub this compound has eight unique carbon atoms, and therefore, eight distinct signals are expected in its ¹³C NMR spectrum.

The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. pressbooks.pubudel.edu

Carbonyl Carbon (C=O): This is typically the most deshielded carbon and appears furthest downfield (>190 ppm). chemguide.co.uk

Nitrile Carbon (-C≡N): This carbon appears in the intermediate region, typically around 115-120 ppm.

Pyridine Ring Carbons: These sp² hybridized carbons appear in the aromatic region (120-160 ppm). Their specific shifts are influenced by the positions of the substituents and the ring nitrogen.

Methyl Carbon (-CH₃): This sp³ hybridized carbon is the most shielded and appears furthest upfield (<30 ppm).

The predicted ¹³C NMR chemical shifts are detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | 26.5 |

| -C≡N | 116.0 |

| C-4 (-CN) | 125.0 |

| C-5 | 128.0 |

| C-3 | 135.0 |

| C-2 (-C=O) | 154.0 |

| C-6 | 156.0 |

| C=O | 198.0 |

Note: Data are predicted values and may vary based on experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure by showing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). For this compound, the COSY spectrum would be expected to show a cross-peak between the H-5 and H-6 protons, confirming their adjacency on the pyridine ring. A weaker, longer-range coupling might also be observed between H-3 and H-5. The methyl protons would show no correlations, confirming they are an isolated spin system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal. For instance, it would show correlations between the H-3 signal and the C-3 signal, the H-5 signal and the C-5 signal, the H-6 signal and the C-6 signal, and the methyl proton signal with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds) and is vital for piecing together the molecular skeleton. sdsu.edu Key expected HMBC correlations for this compound would include:

The methyl protons (-CH₃) correlating to the carbonyl carbon (C=O) and the C-2 of the pyridine ring.

Proton H-3 correlating to C-2, C-4, C-5, and the carbonyl carbon.

Proton H-5 correlating to C-3, C-4, C-6, and the nitrile carbon (-C≡N).

Proton H-6 correlating to C-2, C-4, and C-5.

These combined 2D NMR data would provide conclusive evidence for the structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₈H₆N₂O), the nominal molecular weight is 146 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 146. A key fragmentation pathway would likely involve the loss of the methyl group from the acetyl moiety, a common fragmentation for methyl ketones, leading to a stable acylium ion.

[M]⁺• → [M - CH₃]⁺ + •CH₃

m/z 146 → m/z 131

Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion.

[M - CH₃]⁺ → [M - CH₃ - CO]⁺ + CO

m/z 131 → m/z 103

High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule. For this compound, the expected exact mass can be calculated from the masses of its constituent atoms (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculated Exact Mass for C₈H₆N₂O: 146.0480

An experimental HRMS measurement matching this calculated value would unequivocally confirm the molecular formula of the compound.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. researchgate.net In the positive ion mode, this compound would likely be detected as the protonated molecule [M+H]⁺ at m/z = 147.0558. ESI is often coupled with tandem mass spectrometry (MS/MS), where the protonated molecular ion is isolated and fragmented to provide further structural information. The fragmentation patterns in ESI-MS/MS can be similar to those observed in electron ionization (EI) but can also show different pathways depending on the protonation site. For cyanopyridine derivatives, fragmentation often involves the elimination of neutral molecules like HCN. researchgate.net

Other ionization methods, such as Electron Ionization (EI), are harder techniques that impart more energy to the molecule, leading to more extensive fragmentation which can be useful for detailed structural analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. specac.comvscht.cz For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features: the acetyl group, the nitrile group, and the pyridine ring.

Based on established correlation tables for IR spectroscopy, the following peaks would be anticipated specac.comvscht.czucla.edumasterorganicchemistry.com:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Nitrile (C≡N) | 2260 - 2220 | Stretching |

| Carbonyl (C=O) of the acetyl group | 1750 - 1680 | Stretching |

| C-H (aromatic) of the pyridine ring | ~3030 | Stretching |

| C=C and C=N (aromatic) of the pyridine ring | 1600 - 1400 | Stretching |

| C-H (aliphatic) of the acetyl group | 2950 - 2850 | Stretching |

The precise position and intensity of these peaks can be influenced by the electronic effects within the molecule, such as conjugation between the carbonyl group, the pyridine ring, and the nitrile group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. libretexts.orguobabylon.edu.iq The presence of a conjugated system in this compound, involving the pyridine ring, the acetyl group, and the nitrile group, would lead to characteristic absorption maxima (λmax) in the UV-Vis spectrum.

The expected electronic transitions would likely be of the π → π* and n → π* types. masterorganicchemistry.com The π → π* transitions, typically of higher energy, arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system. The n → π* transitions, generally of lower energy, involve the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to a π* antibonding orbital. masterorganicchemistry.com

For comparison, the UV-Vis spectrum of isonicotinic acid shows absorption maxima at 214 nm and 264 nm. sielc.com It is plausible that this compound would exhibit absorptions in a similar region, with potential shifts due to the electronic influence of the acetyl and nitrile substituents.

| Type of Electronic Transition | Expected Chromophores |

| π → π | Pyridine ring, Carbonyl group, Nitrile group |

| n → π | Pyridine ring (N atom), Carbonyl group (O atom) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Providing exact measurements of the distances between bonded atoms and the angles they form. This data would confirm the geometry of the pyridine ring, the acetyl group, and the nitrile group.

Intermolecular Interactions: Revealing how the molecules are packed in the crystal lattice, including any hydrogen bonding or π-stacking interactions.

While no specific crystallographic data for this compound has been found in the reviewed literature, such an analysis would be invaluable for understanding its solid-state conformation and packing.

Computational Chemistry Investigations of 2 Acetylisonicotinonitrile

Density Functional Theory (DFT) Calculations for Molecular PropertiesDFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR frequencies)Using the optimized geometry, it is possible to predict various spectroscopic properties.

IR Frequencies: The vibrational frequencies calculated in the previous step, when combined with their intensities, generate a theoretical IR spectrum. chemrxiv.org This simulated spectrum can be compared with experimental data to aid in structural confirmation.

NMR Chemical Shifts: Theoretical predictions of proton (¹H) and carbon (¹³C) NMR chemical shifts are valuable for assigning peaks in experimental spectra and verifying the molecular structure. nih.govchemaxon.com Various computational methods and levels of theory can be employed to achieve high accuracy in these predictions. nih.gov

In Silico Screening and Design of DerivativesThe core structure of 2-Acetylisonicotinonitrile could serve as a scaffold for the in silico design of new molecules with desired properties.mdpi.comComputational techniques allow for the rapid screening of virtual libraries of derivatives against biological targets, predicting their binding affinity and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity).mdpi.comauctoresonline.orgThis approach accelerates the discovery of new drug candidates or materials by prioritizing which derivatives to synthesize and test experimentally.nih.govnih.gov

While these computational tools are well-established and frequently applied to a wide range of chemical compounds, including various pyridine (B92270) and nicotinonitrile derivatives, specific data for this compound is not currently available in the accessible scientific literature. researchgate.netnih.govmdpi.com Future research initiatives are needed to perform these calculations and publish the findings, which would provide a valuable, atom-level understanding of this specific chemical compound.

Analytical Methodologies for the Detection and Quantification of 2 Acetylisonicotinonitrile

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are powerful tools for separating 2-acetylisonicotinonitrile from complex mixtures, allowing for its accurate identification and quantification. Gas chromatography and high-performance liquid chromatography are the most commonly utilized techniques.

Gas Chromatography (GC) and Coupled Techniques (e.g., GC-MS)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

When coupled with a mass spectrometer (GC-MS), this technique provides a high degree of certainty in identification. The mass spectrometer fragments the eluted compounds and generates a unique mass spectrum, which acts as a chemical fingerprint. For the analysis of this compound, a typical GC-MS method would involve a capillary column, such as a DB-5 or equivalent, with a programmed temperature ramp to ensure efficient separation. science-softcon.de

Table 1: Illustrative GC-MS Parameters for Analysis of Similar Nitrile Compounds

| Parameter | Value |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 70°C, ramp to 260°C at 10°C/min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Note: These are representative parameters and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and Coupled Techniques (e.g., HPLC-UV, HPLC-MS)

High-performance liquid chromatography is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase.

For a compound like this compound, which contains a chromophore, a UV detector is a common and effective choice (HPLC-UV). The wavelength of detection would be selected based on the compound's UV absorbance maxima. A reversed-phase C18 column is often a good starting point for method development, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netajpaonline.com

Coupling HPLC with mass spectrometry (HPLC-MS) offers enhanced selectivity and sensitivity, particularly for complex matrices. nih.govuab.edu This technique allows for the confirmation of the analyte's identity based on its mass-to-charge ratio.

Table 2: Exemplary HPLC-UV Parameters for Analysis of Related Aromatic Nitriles

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | Based on UV-Vis spectrum of this compound |

Note: The mobile phase composition and gradient would need to be optimized to achieve the best separation.

Spectroscopic Detection Methods

Spectroscopic methods are invaluable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In the ¹H NMR spectrum, the chemical shifts and coupling patterns of the protons on the pyridine (B92270) ring and the acetyl group would be characteristic. The ¹³C NMR spectrum would show distinct signals for each carbon atom, including the nitrile and carbonyl carbons. researchgate.netrsc.orguobasrah.edu.iq

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the nitrile (C≡N) stretching vibration and the carbonyl (C=O) stretching vibration of the acetyl group.

UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy can be used to determine the wavelengths of maximum absorbance (λmax) for this compound. This information is crucial for setting the detection wavelength in HPLC-UV analysis to achieve maximum sensitivity. utoronto.camasterorganicchemistry.comresearchgate.net The presence of the conjugated system in the pyridine ring and the acetyl group suggests that the compound will absorb in the UV region. masterorganicchemistry.com

Method Validation and Quality Control in this compound Analysis

To ensure the reliability and accuracy of analytical data, any method developed for the quantification of this compound must be thoroughly validated. nih.govfda.gov Method validation demonstrates that the analytical procedure is suitable for its intended purpose. Key validation parameters include detection limits, quantification limits, accuracy, precision, and selectivity. tbzmed.ac.irtbzmed.ac.ir

Detection Limits and Quantification Limits

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. europa.eu

Limit of Quantification (LOQ) : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. europa.eu

These limits are typically determined by analyzing a series of diluted standards and assessing the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.ir

Table 3: Representative Approaches to LOD and LOQ Determination

| Method | Description |

| Signal-to-Noise Ratio | The concentration that produces a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. |

| Calibration Curve Method | Based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. |

Accuracy, Precision, and Selectivity

Accuracy : The closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. fda.gov

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. fda.gov

Selectivity/Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For chromatographic methods, this is demonstrated by the ability to separate the analyte peak from other peaks.

Table 4: Illustrative Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Accuracy | Recovery within 98-102% |

| Precision (RSD) | ≤ 2% |

| Linearity (r²) | ≥ 0.999 |

These validation parameters ensure that the analytical method for this compound is reliable, accurate, and fit for its intended purpose in a quality control or research environment.

Emerging Research Directions and Future Perspectives for 2 Acetylisonicotinonitrile

Exploration of Novel Synthetic Pathways

The development of efficient and novel synthetic routes to functionalized heterocyclic compounds is a cornerstone of modern organic chemistry. For 2-Acetylisonicotinonitrile, research is moving beyond traditional multi-step syntheses towards more elegant and atom-economical approaches.

Catalytic C-H Activation: A significant area of exploration involves the direct C-H functionalization of pyridine (B92270) precursors. Transition-metal catalysis, particularly with palladium, rhodium, and iridium, offers a powerful tool for the regioselective introduction of acetyl and cyano groups, or their precursors, onto a pre-existing pyridine ring. This approach circumvents the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Flow Chemistry and Microreactor Technology: The use of continuous flow reactors is another promising avenue. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability compared to batch processes. The synthesis of this compound in a flow system could enable the rapid optimization of reaction conditions and facilitate its production on a larger scale.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for the formation of C-C bonds. This strategy could be employed for the late-stage functionalization of isonicotinonitrile derivatives with acetylating agents, offering a green alternative to traditional methods that often require harsh reagents.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal Catalyzed C-H Activation | High atom economy, regioselectivity, reduced number of steps. | Development of novel catalysts, optimization of reaction conditions. |

| Flow Chemistry | Enhanced safety, scalability, precise process control, higher yields. | Reactor design, optimization of flow parameters. |

| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Development of new photocatalysts, exploration of novel reaction pathways. |

| Multi-component Reactions | High efficiency, molecular diversity from simple starting materials. | Design of one-pot procedures, discovery of new catalyst systems. benthamscience.comacs.org |

Development of New Applications in Materials Science

The distinct electronic and coordination properties of this compound make it an attractive building block for advanced materials. The nitrogen atom of the pyridine ring and the nitrile group can act as coordination sites for metal ions, while the acetyl group provides a site for further functionalization.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the isonicotinonitrile moiety to bridge metal centers makes this compound a promising ligand for the construction of coordination polymers and MOFs. These materials are renowned for their high porosity and tunable properties, with potential applications in gas storage and separation, catalysis, and sensing. The acetyl group could be used to post-synthetically modify the properties of the resulting framework. For instance, isonicotinic acid, a related compound, has been successfully used to create cobalt-based MOFs with selective CO2 capture capabilities. rsc.org

Functional Polymers: The acetyl group in this compound can serve as a handle for polymerization or for grafting onto existing polymer backbones. This could lead to the development of functional polymers with tailored properties, such as enhanced thermal stability, specific optical or electronic characteristics, or the ability to chelate metal ions.

Nonlinear Optical (NLO) Materials: Pyridine derivatives bearing electron-donating and electron-withdrawing groups are known to exhibit NLO properties. The combination of the electron-withdrawing nitrile and acetyl groups on the pyridine ring suggests that this compound and its derivatives could be investigated for applications in optoelectronics.

Potential applications in materials science are summarized in Table 2.

| Material Class | Potential Application | Role of this compound |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis. nih.govrsc.org | Bridging ligand connecting metal centers. |

| Coordination Polymers | Luminescent materials, sensors. | Ligand for creating extended networks with metal ions. |

| Functional Polymers | Specialty plastics, membranes. | Monomer or functionalizing agent. |

| Nonlinear Optical (NLO) Materials | Optoelectronics, telecommunications. | Chromophore with potential for high hyperpolarizability. |

Advanced Computational Modeling for Property Prediction

In tandem with experimental work, advanced computational modeling is poised to accelerate the exploration of this compound's potential. Density Functional Theory (DFT) and other quantum chemical methods can provide deep insights into the molecule's fundamental properties and reactivity.

Prediction of Electronic and Spectroscopic Properties: DFT calculations can accurately predict key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential in electronic applications. scielo.brresearchgate.netnih.govsemanticscholar.org Furthermore, spectroscopic properties (e.g., NMR, IR, UV-Vis) can be simulated to aid in the characterization of new derivatives.

Reaction Mechanism Elucidation: Computational studies can be employed to investigate the mechanisms of novel synthetic reactions. By modeling reaction pathways and transition states, researchers can gain a deeper understanding of the factors that control reaction outcomes, thereby facilitating the optimization of experimental conditions. A study on other cyanopyridine derivatives confirmed the mechanism of a novel tandem reaction using DFT calculations. rsc.org

Design of Novel Materials: Molecular modeling can be used to predict the structures and properties of materials incorporating this compound. For example, the geometry and electronic structure of potential MOFs can be simulated to assess their stability and suitability for specific applications before their synthesis is attempted.

Table 3 highlights the role of computational modeling in advancing research on this compound.

| Computational Method | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), spectroscopic signatures, reaction energetics. scielo.brresearchgate.netnih.gov | Rational design of new derivatives, understanding of reactivity. |

| Molecular Dynamics (MD) | Conformational analysis, interaction with solvents and other molecules. | Prediction of material properties, understanding of self-assembly. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-ligand interactions, properties in complex environments. | Design of potential bioactive molecules. |

Potential in Sustainable Chemistry and Green Synthesis Initiatives

The principles of green chemistry are increasingly guiding chemical research and development. This compound is well-positioned to be a part of this sustainable future, both in its synthesis and its potential applications.

Green Synthetic Routes: The development of synthetic methods that utilize renewable starting materials, employ catalytic processes, and minimize the use of hazardous solvents is a key focus. nih.govijarsct.co.inresearchgate.netnih.govacsgcipr.orgrsc.orgnih.govresearchgate.net Research into the synthesis of this compound is likely to prioritize approaches such as:

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Use of Greener Solvents: Exploring the use of water, supercritical fluids, or ionic liquids as reaction media can significantly reduce the environmental impact of the synthesis. benthamscience.com

Atom-Economical Reactions: Designing synthetic pathways, such as multi-component reactions, that maximize the incorporation of all starting material atoms into the final product is a central tenet of green chemistry. acs.orgrsc.orgresearchgate.net

Applications in Green Technologies: Beyond its synthesis, this compound could find applications in technologies that promote sustainability. For example, its use in the development of more efficient catalysts or in materials for carbon capture could contribute to a cleaner environment. The exploration of its derivatives as novel, less toxic agrochemicals or pharmaceuticals also aligns with the goals of sustainable chemistry.

Table 4 outlines the potential contributions of this compound to sustainable chemistry.

| Green Chemistry Principle | Application to this compound |

| Waste Prevention | Development of high-yield, atom-economical syntheses. |

| Catalysis | Use of recyclable catalysts (e.g., heterogeneous catalysts, enzymes). acsgcipr.orgrsc.org |

| Safer Solvents and Auxiliaries | Synthesis in water, ionic liquids, or solvent-free conditions. benthamscience.com |

| Design for Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature and pressure. acs.org |

常见问题

Q. What are the established synthetic routes for 2-Acetylisonicotinonitrile, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis of this compound (CAS [37398-49-5], molecular formula C₈H₆N₂O) typically involves nucleophilic substitution or cyanation reactions. For example, acetylation of isonicotinonitrile derivatives under controlled anhydrous conditions can yield the compound. Optimization strategies include:

- Temperature control : Reactions at 60–80°C reduce side-product formation.

- Catalyst selection : Use of palladium or copper catalysts for efficient cyanation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization improves purity (>95%).

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect acetyl group integration (δ ~2.6 ppm for CH₃) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H NMR (δ 8.8–9.1 ppm for pyridinyl protons; δ 2.6 ppm for acetyl CH₃) and ¹³C NMR (δ ~170 ppm for carbonyl carbon) confirm structure.

- IR Spectroscopy : Peaks at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) validate functional groups.

- Mass Spectrometry : ESI-MS (m/z 158.1 [M+H]⁺) confirms molecular weight.

Cross-referencing with PubChem data (InChIKey: TXFHHWLQOSHUPZ-UHFFFAOYSA-N) ensures consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Impurity profiling : Use LC-MS to identify byproducts (e.g., deacetylated derivatives) that may interfere with bioactivity .

- Dose-response studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines to validate target specificity.

- Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from journals enforcing NIH preclinical guidelines .

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model reaction pathways:

- Electrophilic substitution : Analyze charge distribution on the pyridine ring to predict regioselectivity.